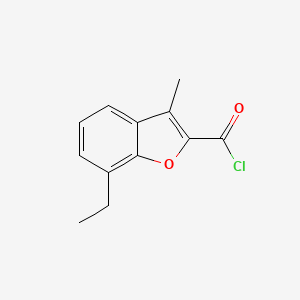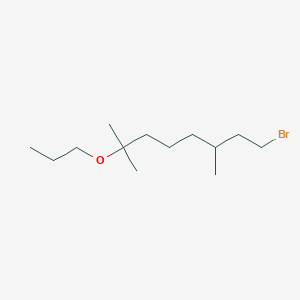![molecular formula C15H12Cl4N2O2 B14626801 N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-12-4](/img/structure/B14626801.png)
N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) is an organic compound that features a naphthalene ring linked to two dichloroacetamide groups through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of naphthalen-1-ylmethanamine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the formation of an intermediate imine, which subsequently reacts with dichloroacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-naphthalenemethylamine: This compound shares the naphthalene core but differs in its functional groups.
1-Methylnaphthalene: Another naphthalene derivative with different substituents.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: A compound with a similar naphthalene structure but different functional groups.
Uniqueness
N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific combination of naphthalene and dichloroacetamide groups, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of N,N’-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
58085-12-4 |
|---|---|
Fórmula molecular |
C15H12Cl4N2O2 |
Peso molecular |
394.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-naphthalen-1-ylmethyl]acetamide |
InChI |
InChI=1S/C15H12Cl4N2O2/c16-11(17)14(22)20-13(21-15(23)12(18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-13H,(H,20,22)(H,21,23) |
Clave InChI |
SBPWTSADHSTMEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


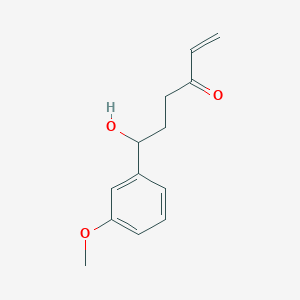
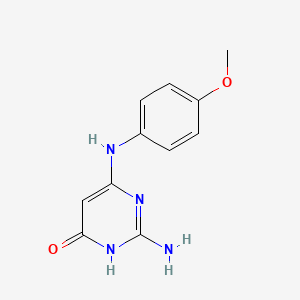
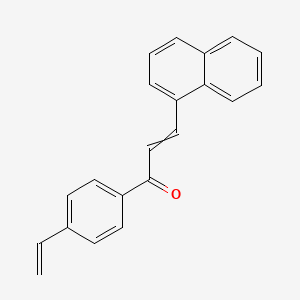

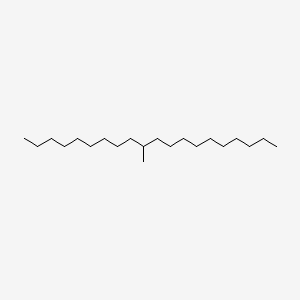
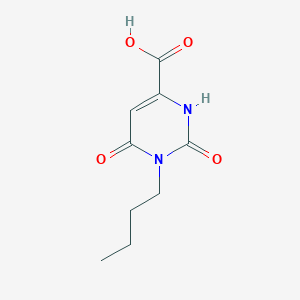



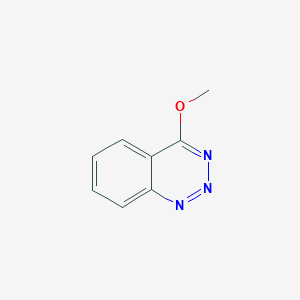
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
